molecular formula C16H16ClNO3S B5514707 N-(3-chlorophenyl)-3-(4-methylbenzenesulfonyl)propanamide

N-(3-chlorophenyl)-3-(4-methylbenzenesulfonyl)propanamide

Cat. No.: B5514707
M. Wt: 337.8 g/mol
InChI Key: OSAFCZYBDGUIBB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(4-methylbenzenesulfonyl)propanamide is a chemical compound characterized by the presence of a chlorophenyl group, a methylbenzenesulfonyl group, and a propanamide group

Mechanism of Action

Target of Action

It is known that zinc, the primary component of this compound, plays a crucial role in various biological processes . It is involved in the regulation of cellular homeostasis and has been increasingly recognized for its role in disease development .

Mode of Action

Zinc, as a component of this compound, is known to interact with a wide range of structures and functions within the cell . Zinc fingers, for instance, have identified functions in several diseases and are increasingly recognized as drug targets . The replacement of Zn(II) by another metal ion in zinc fingers is one of the most prominent methods of inhibition .

Biochemical Pathways

ZINC00114835 likely affects multiple biochemical pathways due to the involvement of zinc in numerous biological processes. Zinc is essential as a catalytic, structural, and regulatory ion and is involved in homeostasis, immune responses, oxidative stress, apoptosis, and aging . .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound play a crucial role in its bioavailability and efficacy .

Result of Action

It is known that zinc, as a component of this compound, plays a crucial role in cell proliferation, survival/death, and dna repair mechanisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, salinity is a significant environmental factor that regulates the aggregation, dissolution, and toxicity of zinc oxide nanoparticles . .

Biochemical Analysis

Biochemical Properties

N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and multifaceted, involving a range of biochemical processes

Cellular Effects

The effects of N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide on various types of cells and cellular processes are diverse It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide vary with different dosages in animal models . These effects include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide within cells and tissues involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(4-methylbenzenesulfonyl)propanamide typically involves the reaction of 3-chlorophenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with propanoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(4-methylbenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-3-(4-methylbenzenesulfonyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(4-methylbenzenesulfonyl)butanamide
  • N-(3-chlorophenyl)-3-(4-methylbenzenesulfonyl)pentanamide

Uniqueness

N-(3-chlorophenyl)-3-(4-methylbenzenesulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-12-5-7-15(8-6-12)22(20,21)10-9-16(19)18-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAFCZYBDGUIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323910
Record name N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

428851-18-7
Record name N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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